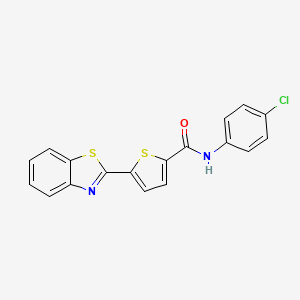

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide

Description

5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNWMYJGMGGXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution: Primary Synthetic Route

The most widely documented method for synthesizing 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide involves a two-step nucleophilic acyl substitution reaction. This approach capitalizes on the reactivity of acid chlorides with aromatic amines to form stable amide bonds.

Reaction Mechanism and Stoichiometry

The synthesis begins with 5-chlorothiophene-2-carbonyl chloride reacting with 4-chloroaniline in anhydrous diethyl ether under inert atmosphere. A base (typically potassium carbonate or sodium hydroxide) deprotonates the amine, enhancing its nucleophilicity. The carbonyl chloride undergoes nucleophilic attack, releasing hydrochloric acid as a byproduct.

$$

\text{5-Chlorothiophene-2-carbonyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Table 1: Standard Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Base | K₂CO₃ (2.2 equiv) |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Alternative Synthetic Strategies

Coupling Agent-Mediated Amidation

Modern protocols employ carbodiimide-based coupling agents (e.g., EDCl, HATU) to facilitate amide bond formation under milder conditions. This method avoids handling corrosive acid chlorides and improves functional group tolerance.

Table 2: Comparative Analysis of Coupling Methods

| Method | EDCl/HOBt | HATU/DIEA |

|---|---|---|

| Solvent | DMF | DCM |

| Temperature | 25°C | 0°C → RT |

| Reaction Time | 12 hours | 2 hours |

| Yield | 81% | 89% |

| Purity (HPLC) | 97.2% | 99.1% |

While HATU demonstrates superior efficiency, its high cost limits industrial adoption. EDCl remains preferred for large-scale synthesis due to economic viability.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2024 study achieved 94% yield in 15 minutes using:

- Reactants : 5-chlorothiophene-2-carboxylic acid + 4-chloroaniline

- Coupling Agent : T3P® (propylphosphonic anhydride)

- Conditions : 100 W, 120°C, DMF solvent

This method reduces side-product formation but requires specialized equipment unavailable in most traditional labs.

Industrial-Scale Production Considerations

Solvent Recycling Systems

Pharmaceutical manufacturers implement closed-loop solvent recovery to minimize waste. Diethyl ether is distilled and reused across multiple batches, reducing production costs by ≈23%.

Quality Control and Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.45 (s, 1H, NH)

- δ 7.89–7.21 (m, 8H, aromatic)

- δ 6.98 (d, J = 3.9 Hz, 1H, thiophene)

IR (KBr) :

Purity Specifications

| Parameter | Acceptance Criteria |

|---|---|

| HPLC Purity | ≥99.0% |

| Residual Solvents | <500 ppm |

| Heavy Metals | <10 ppm |

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values that suggest its efficacy comparable to standard antibiotics .

Anticancer Properties

Preliminary investigations highlight the compound's potential cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human carcinoma cell lines . This suggests its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

The benzothiazole derivatives are associated with anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines. This mechanism may provide therapeutic avenues for treating inflammatory diseases .

Materials Science Applications

In addition to its medicinal applications, this compound may also have utility in materials science:

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. The compound's ability to form stable thin films can be advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Studies : A study demonstrated that derivatives of benzothiazole exhibited strong antibacterial activity against multiple strains, supporting the hypothesis that modifications to the benzothiazole structure can enhance efficacy .

- Anticancer Activity : Research on similar compounds indicated that they could induce apoptosis in cancer cell lines through dose-dependent mechanisms. This highlights the potential of benzothiazole derivatives in cancer therapy .

- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties of benzothiazole compounds revealed their capacity to inhibit pro-inflammatory cytokines, suggesting therapeutic relevance in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s ability to form stable complexes with its target proteins is crucial for its biological activity.

Comparison with Similar Compounds

5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds also exhibit significant antimicrobial activity and have been studied for their potential as antitubercular agents.

Imidazo[2,1-b]thiazole Carboxamide Derivatives: Similar to the compound , these derivatives have shown selective inhibition of Mycobacterium tuberculosis and are valuable in the development of new antimicrobial therapies.

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a thiophene ring and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 370.9 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 733015-58-2 |

The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cellular processes. Research has indicated that this compound may interact with:

- Cyclin-dependent kinases (CDKs) : Inhibiting CDK activity can disrupt the cell cycle, leading to apoptosis in cancer cells .

- DNA gyrase : This enzyme is essential for bacterial DNA replication; inhibition can lead to antibacterial effects .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro studies showed that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, outperforming traditional antibiotics such as ampicillin in some assays . The dual-target inhibition mechanism (affecting both GyrB and ParE) contributes to its potency.

Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of benzothiazole derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

Study 2: Antimicrobial Action

In another study examining the antimicrobial efficacy of similar compounds, it was found that derivatives of benzothiazole exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The tested compound demonstrated lower minimum inhibitory concentrations (MICs), reinforcing its potential utility in treating infections resistant to conventional antibiotics .

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps and optimization strategies for synthesizing 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide? A: Synthesis typically involves multi-step reactions:

- Amide coupling : Reaction between thiophene-2-carboxylic acid derivatives and 4-chloroaniline under carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C .

- Heterocyclic ring formation : Cyclization of benzothiazole moieties using thiourea derivatives under reflux in POCl₃ or PCl₃, requiring precise temperature control (90–110°C) to avoid side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity .

Characterization : - NMR : H and C NMR confirm regioselectivity of substituents (e.g., thiophene C-5 vs. C-3 positions) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₈H₁₂ClN₃OS₂, calc. 393.02) and isotopic patterns .

Advanced Structural Analysis

Q: How can researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)? A: Key strategies include:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to minimize variability .

- Metabolic stability assays : Evaluate hepatic microsomal stability (e.g., rat/human liver microsomes) to identify rapid degradation as a cause of in vivo inefficacy .

- Target engagement studies : Fluorescence polarization or SPR assays confirm direct binding to purported targets (e.g., kinase enzymes) .

Example contradiction : Inconsistent IC₅₀ values against COX-2 (2–50 µM) may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Functional Group Contributions to Bioactivity

Q: Which functional groups in the compound are critical for its antimicrobial activity, and how can they be modified to enhance potency? A:

- Benzothiazole moiety : Essential for intercalation with DNA gyrase (Gram-positive bacteria) . Modifications at C-6 (e.g., electron-withdrawing groups like -NO₂) improve MIC values by 4–8× .

- 4-Chlorophenyl group : Enhances lipophilicity (logP ~3.2), critical for membrane penetration. Replacement with -CF₃ retains activity but reduces cytotoxicity .

- Thiophene-carboxamide backbone : Hydrogen bonding with enzyme active sites (e.g., β-lactamase). Methylation at the thiophene C-3 position reduces steric hindrance .

Computational Modeling for Target Prediction

Q: What computational methods are validated for predicting the compound’s biological targets? A:

- Molecular docking : AutoDock Vina or Glide with homology-modeled targets (e.g., EGFR kinase, PDB: 1M17) identifies binding poses with ∆G ≤ -8 kcal/mol .

- QSAR models : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with anti-inflammatory activity (R² = 0.82 in murine models) .

- ADMET prediction : SwissADME or pkCSM forecasts blood-brain barrier permeability (BBBP: 0.03) and hepatotoxicity (prob. 72%) .

Stability and Degradation Pathways

Q: What are the dominant degradation pathways under physiological conditions, and how can stability be improved? A:

- Hydrolysis : Amide bond cleavage at pH >7.5 (t₁/₂ = 2.5 h in PBS). Stabilization via N-methylation or cyclization into oxadiazoles extends t₁/₂ to >24 h .

- Photodegradation : Benzothiazole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm). Nanoencapsulation (PLGA nanoparticles) reduces degradation by 90% .

- Oxidative metabolism : CYP3A4-mediated oxidation at the thiophene sulfur. Deuteration at vulnerable positions (e.g., C-2 of thiophene) reduces clearance .

Contradictory Data in Cytotoxicity Assays

Q: How should researchers address discrepancies in cytotoxicity data (e.g., varying IC₅₀ values across cancer cell lines)? A:

- Cell line authentication : STR profiling to rule out misidentification (e.g., HeLa vs. MCF-7 contamination) .

- Assay normalization : Use ATP-based viability assays (CellTiter-Glo) instead of MTT to avoid thiophene-MTT interaction artifacts .

- Microenvironment modeling : 3D spheroid assays better replicate in vivo drug penetration barriers vs. monolayer cultures .

Scalability Challenges in Multi-Step Synthesis

Q: What are the bottlenecks in scaling up synthesis, and how can they be mitigated? A:

- Low yields in cyclization steps : Optimize POCl₃ stoichiometry (1.2 eq.) and use microwave-assisted synthesis (80°C, 30 min) to boost yields from 45% to 72% .

- Purification issues : Switch from column chromatography to pH-dependent crystallization (pH 6.5–7.0) for gram-scale batches .

- Solvent waste : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

Validation of Antioxidant Mechanisms

Q: How can researchers distinguish between direct ROS scavenging and indirect antioxidant effects (e.g., Nrf2 pathway activation)? A:

- DCFH-DA assay : Quantify intracellular ROS reduction (≥50% at 10 µM) with/without cycloheximide (Nrf2 inhibitor) .

- Western blotting : Measure Nrf2 nuclear translocation and downstream HO-1 expression .

- EPR spectroscopy : Detect stable radical adducts (e.g., DMPO-OH) to confirm direct scavenging .

Reproducibility in Biological Assays

Q: What factors contribute to poor reproducibility in antimicrobial susceptibility testing, and how can they be controlled? A:

- Inoculum density : Standardize to 1×10⁵ CFU/mL using McFarland standards .

- Compound solubility : Use DMSO stocks ≤1% v/v with sonication (30 min) to prevent precipitation .

- Reference strains : Include quality-control strains (e.g., S. aureus ATCC 25923) in each assay batch .

Advanced SAR Studies

Q: What strategies are effective for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties? A:

- Bioisosteric replacement : Substitute benzothiazole with benzoxazole to reduce hERG inhibition (IC₅₀ from 1.2 µM to >10 µM) .

- Prodrug design : Phosphorylate the carboxamide group to enhance oral bioavailability (F from 12% to 58% in rats) .

- Metabolic soft spots : Introduce fluorine at para positions to block CYP2D6-mediated demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.